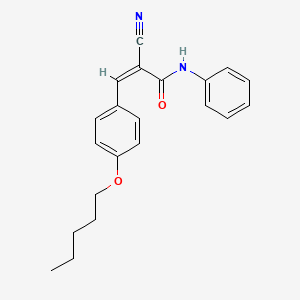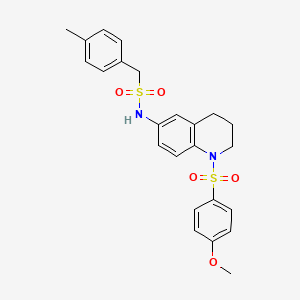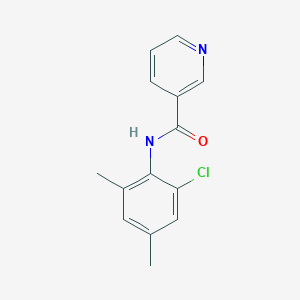
N-(2-chloro-4,6-dimethylphenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4,6-dimethylphenyl)nicotinamide: is an organic compound with the molecular formula C14H13ClN2O It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a 2-chloro-4,6-dimethylphenyl group
作用机制
Target of Action
Nicotinamide derivatives have been investigated for a variety of biological applications .
Mode of Action
It’s known that nicotinamide and its derivatives can have a wide range of biological applications .
Result of Action
Nicotinamide and its derivatives have been shown to have antibacterial, antimicrobial, antifungal, anti-hiv, and anti-pesticide properties .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve both covalent and non-covalent bonds
Cellular Effects
It is likely that this compound influences cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, possibly due to its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is likely that the effects of this compound vary with different dosages, possibly including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins and may affect its localization or accumulation
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,6-dimethylphenyl)nicotinamide typically involves the reaction of 2-chloro-4,6-dimethylaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for a more efficient and consistent production process.
化学反应分析
Types of Reactions:
Substitution Reactions: N-(2-chloro-4,6-dimethylphenyl)nicotinamide can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
科学研究应用
Chemistry: N-(2-chloro-4,6-dimethylphenyl)nicotinamide is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of nicotinamide derivatives on cellular processes. It is particularly useful in investigating the role of nicotinamide in DNA repair and cellular metabolism.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is being explored for its potential as an anti-inflammatory agent and its ability to modulate various biochemical pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
相似化合物的比较
N-(2,6-dimethylphenyl)chloroacetamide: This compound is structurally similar but lacks the nicotinamide moiety. It is used as an intermediate in the synthesis of various pharmaceuticals.
2-chloro-4,6-dinitrophenol: Another related compound, used in the synthesis of dyes and as a reagent in chemical analysis.
Uniqueness: N-(2-chloro-4,6-dimethylphenyl)nicotinamide is unique due to its combination of the nicotinamide moiety with the 2-chloro-4,6-dimethylphenyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-6-10(2)13(12(15)7-9)17-14(18)11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIGAGUOUCZMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
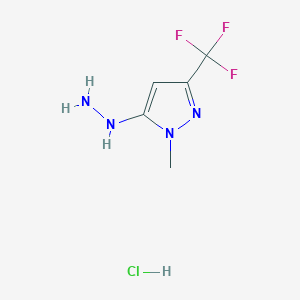

![4-(Pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2767807.png)
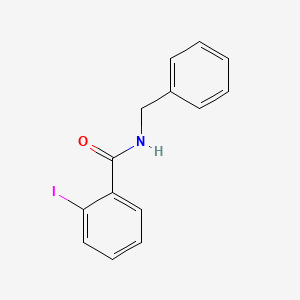
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2767815.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2767817.png)
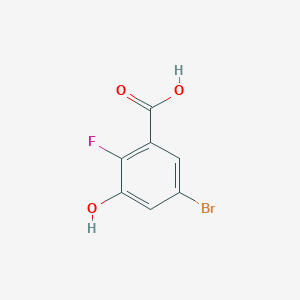
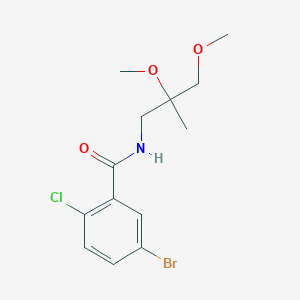
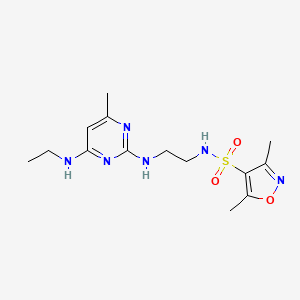
![Ethyl 4-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2767821.png)
![N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2767823.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2767824.png)
